molecular formula C7H16O B047235 5-Methyl-2-hexanol CAS No. 627-59-8

5-Methyl-2-hexanol

Cat. No. B047235
CAS RN: 627-59-8
M. Wt: 116.2 g/mol
InChI Key: ZDVJGWXFXGJSIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 5-Methyl-2-hexanol, such as enantiomers of cis-2-methyl-5-hexanolide, has been achieved with high optical purity. These processes typically start from basic organic substrates and involve several steps, including enantioselective synthesis and catalytic reactions, to achieve the desired product (Mori & Senda, 1985).

Molecular Structure Analysis

The molecular structure of derivatives, such as the hexamer (m5 dC-dG)3, offers insights into the role of methyl groups in stabilizing specific DNA structures. These findings indicate slight modifications in structural parameters due to the presence of methyl groups, highlighting the significance of minor alterations in the molecular structure (Fujii et al., 1982).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-Methyl-2-hexanol derivatives have been explored through various studies. For instance, the synthesis and antimicrobial activity of 3-hydroxyimino-5-methyl-2-hexanone and its dioxime derivative demonstrated selective growth inhibition against specific microorganisms, indicating the potential biological relevance of these compounds (Patil et al., 2002).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and optical activity, are crucial for understanding the behavior of 5-Methyl-2-hexanol in various environments. Although specific studies on 5-Methyl-2-hexanol were not found, research on related compounds provides valuable insights into how molecular structure influences physical properties.

Chemical Properties Analysis

The chemical properties of 5-Methyl-2-hexanol, including acidity, basicity, reactivity with other chemical species, and stability under different conditions, are fundamental for its application in synthesis and industrial processes. For instance, the use of catalysts in the synthesis of related compounds underscores the importance of understanding the chemical reactivity and conditions favorable for desired transformations (Patankar & Yadav, 2017).

Scientific Research Applications

  • Chemical Synthesis and Analysis :

    • A method for synthesizing cis-2-methyl-5-hexanolide enantiomers, a component of carpenter bee sex pheromone, was developed, offering a new way to prepare highly pure samples (Mori & Senda, 1985).
    • The study on the conversion of 2,5-hexanedione to 2,5-dimethylpyrrole has made it possible to accurately determine urinary 2,5-hexanedione levels using methods like high-performance liquid chromatography, aiding in detecting neurotoxic effects of n-hexane exposure (Ogata, Iwamoto, & Taguchi, 1990).
    • A novel base-promoted reaction was developed for preparing 5-(2-oxoethyl)-3-isoxazolidinones from methyl 2-isoxazoline-5-acetates in hexanol, with optimized reaction conditions and a proposed mechanism (Eichinger, Rostami, & Sieder, 1998).
  • Environmental and Biological Applications :

    • The urinary concentration of 2,5-hexanedione serves as an early detection marker for neurotoxic lesions in shoemakers exposed to hexane (Governa et al., 1987).
    • N-hexanol blends with Calophyllum Inophyllum methyl ester show potential as an alternative to pure diesel, with higher brake thermal efficiency and lower emissions (Ramesh et al., 2019).
    • N-hexane and its metabolite 2,5-hexanedione are found to be more neurotoxic than MnBK and 2-hexanol, with neurotoxic potency related to the amount of 2,5-hexanedione produced (Krasavage et al., 1980).
  • Health and Safety Monitoring :

    • Monitoring urinary excretion of n-hexane metabolites post-exposure helps in biological monitoring and understanding the biological effects of exposure (Perbellini et al., 1982).
  • Materials Science and Physics :

    • Studies on the dielectric properties and relaxation kinetics of 5-methyl-2-hexanol and similar compounds contribute to the understanding of supramolecular dynamics and phase separation in complex systems, with implications for materials science and condensed matter physics (Gainaru et al., 2014), (Tombari et al., 2009).

Safety And Hazards

5-Methyl-2-hexanol is classified as a Category 3 flammable liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

5-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJGWXFXGJSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870730
Record name 5-Methylhexan-2-ol
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 5-Methyl-2-hexanol
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Product Name

5-Methyl-2-hexanol

CAS RN

627-59-8
Record name 5-Methyl-2-hexanol
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Record name 5-Methylhexan-2-ol
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Record name 5-Methylhexan-2-ol
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Record name 5-methylhexan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
J Gabriel, F Pabst, A Helbling, T Böhmer… - Physical Review Letters, 2018 - APS
… In the present Letter, we probe reorientational dynamics of 5-methyl-2-hexanol with dielectric spectroscopy and depolarized dynamic light scattering (DDLS) in the supercooled regime. …
Number of citations: 48 journals.aps.org
JA Vila, GA Argüello, FE Malanca - International Journal of …, 2020 - Wiley Online Library
The rate constants for the reaction between chlorine atoms and either 5‐methyl‐2‐hexanol, 2,2‐dimethyl‐3‐hexanol, or 2,4,4‐trimethyl‐1‐pentanol at 298 K were determined using the …
Number of citations: 1 onlinelibrary.wiley.com
KL Ngai, LM Wang - The Journal of Physical Chemistry B, 2019 - ACS Publications
The hydrogen-bonded monohydroxyl alcohols form a large class of glass formers studied more than one hundred years, and still the structure and dynamics have continued to be a …
Number of citations: 14 pubs.acs.org
JK Vij - Journal of molecular liquids, 1996 - Elsevier
… We report measurements on a supercooled alcohol: 5-methyl-2-hexanol, for which we have already reported static [7] and complex permittivity [S] measurements over a wide range of …
Number of citations: 8 www.sciencedirect.com
EE Degtyareva, AB Kilimnik, IA Ankudimova - Russian Journal of …, 2007 - Springer
… CONCLUSION We found that the adding of 5-methyl-2-hexanol to the reaction mixture … to evidence the adsorption nature of the 5-methyl-2-hexanol effect on the electrode process. We …
Number of citations: 4 link.springer.com
PBP Serra, K Růžička, M Fulem, O Vlk, I Krakovský - Fluid Phase Equilibria, 2016 - Elsevier
… For 5-methyl-2-hexanol, 2-methyl-3-hexanol, and 2,2-… %, 0.7% and 0.8% for 5-methyl-2-hexanol, 2-methyl-3-hexanol … uncertainty of heat capacity for 5-methyl-2-hexanol, 2-methyl-3-…
Number of citations: 8 www.sciencedirect.com
OE Kalinovskaya, JK Vij - The Journal of Chemical Physics, 2000 - pubs.aip.org
… Here we describe the study of a secondary alcohol, 5-methyl-2-hexanol, which shows a Debye-type relaxation like that of 1-propanol. A preliminary study of the Johari–Goldstein11,12 …
Number of citations: 81 pubs.aip.org
F Caporaletti, G Monaco, S Capaccioli - esrf.fr
The experiment aimed at investigating the mosaic structure of supercooled 5-methyl-2-hexanol, exploiting the Johari-Goldstein re … The experiment aimed at investigating the mosaic …
Number of citations: 0 ftp.esrf.fr
G Power, JK Vij, GP Johari - The Journal of chemical physics, 2007 - pubs.aip.org
… mixture of 5-methyl-2-hexanol and isoamylbromide by … The relaxation time τ of 5-methyl-2-hexanol in the mixture at … ∼ 121 K for its 5-methyl-2-hexanol component and ∼ 108 K …
Number of citations: 31 pubs.aip.org
M Wikarek, S Pawlus, SN Tripathy… - The Journal of …, 2016 - ACS Publications
… New data are compared with previously collected results for 5-methyl-2-hexanol. We note that differences in molecular architecture have a significant influence on the formation of …
Number of citations: 32 pubs.acs.org

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